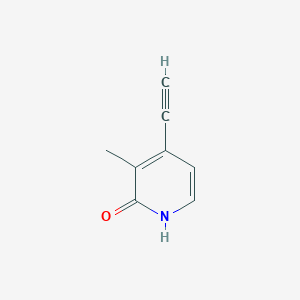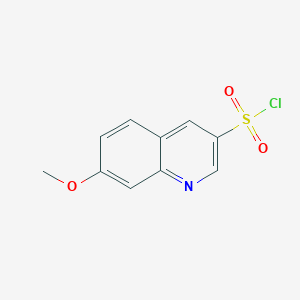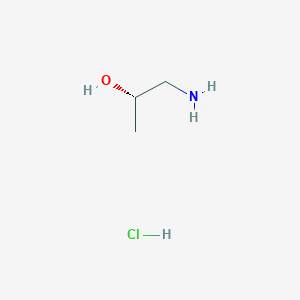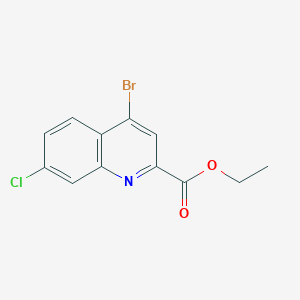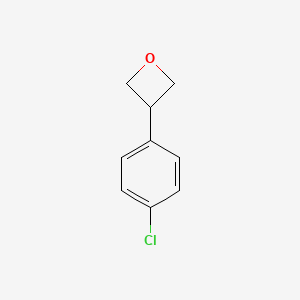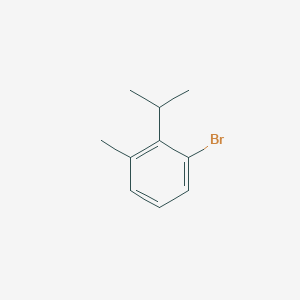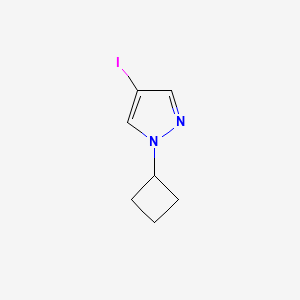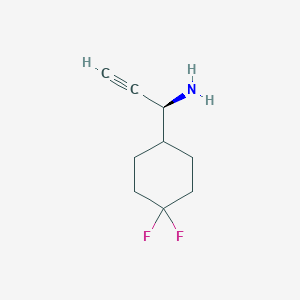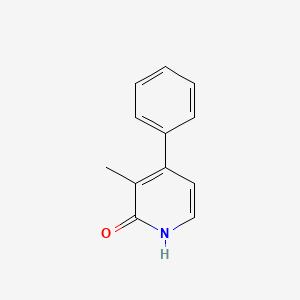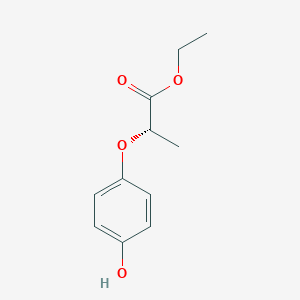
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate is an organic compound with the molecular formula C11H14O4 It is a chiral ester derived from propanoic acid and is characterized by the presence of a hydroxyphenoxy group attached to the propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of (S)-2-(4-hydroxyphenoxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the reaction conditions, ensuring consistent product quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenoxyacetone or 4-hydroxyphenoxyacetaldehyde.
Reduction: Formation of (S)-2-(4-hydroxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active (S)-2-(4-hydroxyphenoxy)propanoic acid, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-2-(4-hydroxyphenoxy)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(S)-2-(4-hydroxyphenoxy)propanoic acid: The free acid form of the compound.
Ethyl 2-(4-methoxyphenoxy)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate is unique due to its specific chiral configuration and the presence of both hydroxy and ester functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
ethyl (2S)-2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m0/s1 |
Clé InChI |
ILYSHPJWNMPBPE-QMMMGPOBSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C)OC1=CC=C(C=C1)O |
SMILES canonique |
CCOC(=O)C(C)OC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


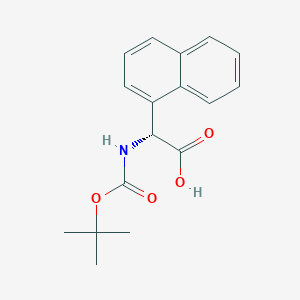

![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)
